molecular formula C40H36O12 B1252914 2-[(1S,5R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

2-[(1S,5R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

Cat. No. B1252914
M. Wt: 708.7 g/mol
InChI Key: SUOXGDJCEWTZIZ-DKZKFYHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1S,5R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one is a natural product found in Morus with data available.

Scientific Research Applications

Chemical Synthesis and Cyclization Techniques

  • Microwave-assisted cyclization under mildly basic conditions has been used to synthesize various chromen-6-ones and their tetrahydro analogues, highlighting a novel approach in the synthesis of complex chemical structures (Dao et al., 2018).
  • Furo[3,2-f]chromene analogues of an antimycobacterial compound were synthesized using cycloadditions, showing the potential for structural modifications to enhance biological activity (Alvey et al., 2008).

Biological Activities and Potential Therapeutics

  • Certain synthesized chromen-6-ones have shown stimulant effects on the central and peripheral nervous systems in pharmacological screenings, indicating potential therapeutic uses (Garazd et al., 2002).
  • Novel oxygenated heterocyclic metabolites have been identified with significant antioxidant and anti-inflammatory activities, suggesting their potential as therapeutic lead compounds (Chakraborty & Raola, 2018).
  • Certain benzyl derivatives have been shown to possess binding affinity for human opioid or cannabinoid receptors, offering insights into psychoactive studies and potential applications in treating related disorders (Gao et al., 2011).

Chemotaxonomic Analysis and Compound Isolation

  • The isolation and structure elucidation of new compounds from natural sources, like Sedum aizoon L., provide valuable chemotaxonomic markers and contribute to the understanding of plant biochemistry (Xiong et al., 2020).

properties

Product Name

2-[(1S,5R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

Molecular Formula

C40H36O12

Molecular Weight

708.7 g/mol

IUPAC Name

2-[(1S,5R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

InChI

InChI=1S/C40H36O12/c1-18(2)10-11-39-38(49)35-32(52-40(39,50)27-9-6-22(43)16-31(27)51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26-,33?,39?,40?/m0/s1

InChI Key

SUOXGDJCEWTZIZ-DKZKFYHVSA-N

Isomeric SMILES

CC1=C[C@@H](C([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O

synonyms

sanggenon D

Origin of Product

United States

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